Foreword: Understanding a Potent Biological Tool
Foreword: Understanding a Potent Biological Tool
An In-depth Technical Guide to N-Nitroso-N-methylurethane (CAS: 615-53-2)
N-Nitroso-N-methylurethane (NMUN), also known as ethyl N-methyl-N-nitrosocarbamate, is a molecule of significant interest in the realms of oncology, toxicology, and synthetic chemistry. While its historical application as a precursor for diazomethane synthesis has been largely superseded by safer alternatives, its utility as a potent, direct-acting carcinogen in experimental models remains unparalleled.[1][2][3] This guide is designed for the discerning researcher and drug development professional, offering a deep dive into the core properties, mechanisms, applications, and critical safety protocols associated with NMUN. Our narrative moves beyond simple data recitation to explain the causality behind its chemical behavior and biological effects, providing a framework for its responsible and effective use in a research setting.
Core Physicochemical & Stability Profile
A foundational understanding of NMUN begins with its physical and chemical properties. It is a yellow to pink, oily liquid characterized by a sweet odor.[4] Its stability is a critical handling parameter; the compound is sensitive to light, heat, and pH.[4] Spontaneous and potentially explosive decomposition can occur upon heating, particularly if stored above 15°C.[4]
This inherent instability is most pronounced in aqueous solutions, where its decomposition is highly pH-dependent. As the pH becomes more alkaline, the rate of hydrolysis increases dramatically, a property directly linked to its primary chemical application and biological mechanism of action.
Table 1: Physicochemical Properties of N-Nitroso-N-methylurethane
| Property | Value | Source |
| CAS Number | 615-53-2 | [1][4] |
| IUPAC Name | Ethyl N-methyl-N-nitrosocarbamate | [4] |
| Molecular Formula | C₄H₈N₂O₃ | [4][5] |
| Molecular Weight | 132.12 g/mol | [4][6] |
| Appearance | Yellow to pink liquid; Solid | [4] |
| Boiling Point | 62-64 °C at 12 mmHg | [4] |
| Density | 1.133 g/cm³ at 20°C | [4] |
| Solubility | Slightly soluble in water; Soluble in Chloroform, Ethyl Acetate, Methanol | [6][7] |
| RCRA Waste No. | U178 | [4][5] |
Table 2: pH-Dependent Aqueous Stability of NMUN at 20°C
| pH | Half-life (hours) | Source |
| 6.0 | 120 | [4] |
| 7.0 | 80 | [4] |
| 8.0 | 17.5 | [4] |
| 9.0 | 0.9 | [4] |
Decomposition Chemistry: The Generation of Diazomethane
The utility of NMUN in organic synthesis stems from its controlled decomposition under basic conditions to generate diazomethane, a valuable but hazardous methylating agent. This reaction is typically performed by treating NMUN with a base, such as potassium hydroxide, in an organic solvent like ether.
The causality is straightforward: the base abstracts a proton, initiating a cascade that eliminates ethanol and carbon dioxide, ultimately releasing the highly reactive diazomethane gas. Although effective, the extreme toxicity and explosive nature of both NMUN and diazomethane have led to the development of safer alternatives, such as Diazald (N-methyl-N-nitroso-p-toluenesulfonamide).
Caption: Mechanism of NMUN-induced DNA alkylation and mutagenesis.
Applications in Preclinical Research
The primary modern application of NMUN is as a reliable tool for inducing tumors in animal models, which is invaluable for studying cancer biology and evaluating novel therapeutics. Its direct-acting nature and high potency allow for precise control over tumor initiation.
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Organ-Specific Carcinogenesis: The route of administration can influence the site of tumor development. For instance, intravenous or intraperitoneal injections in rodents are frequently used to induce tumors in the forestomach, liver, lungs, and nervous system. [8][9][10]* Modeling Human Cancers: NMUN-induced tumors, such as mammary carcinomas in rats, share histopathological similarities with human cancers, making them relevant models for studying disease progression and testing anti-cancer agents. [11]* Mutagenesis Studies: Due to its specific mechanism of inducing G:C to A:T transitions, NMUN is used in genetic toxicology assays to study DNA repair pathways and screen for anti-mutagenic compounds. [2][12] Table 3: Examples of NMUN-Induced Carcinogenesis in Animal Models
| Species | Route of Administration | Dose | Primary Tumor Site(s) | Reference |
| Syrian Golden Hamster | Intraperitoneal (i.p.) | 30 mg/kg | Forestomach (squamous cell papillomas), Liver | [8][9] |
| FVB-Trp53+/- Mice | Intraperitoneal (i.p.) | 50-75 mg/kg | Thymic Malignant Lymphoma, Lungs | [11] |
| Various (Rat, Mouse, etc.) | Intravenous (i.v.) | Varies | Lungs, Stomach, Liver, Lymphoid Organs, Brain | [10] |
Analytical Methodologies: Detection and Quantification
Accurate quantification of NMUN is essential for experimental reproducibility and safety monitoring. High-Performance Liquid Chromatography (HPLC) is a common and effective method.
Protocol: Reverse-Phase HPLC for NMUN Quantification
This protocol is a self-validating system where consistency in retention time confirms identity and peak area provides quantification against a standard curve.
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System Preparation:
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HPLC System: A standard HPLC with a UV detector.
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Column: C18 Reverse-Phase Column (e.g., Newcrom R1 or equivalent). [5] * Mobile Phase: A mixture of acetonitrile (MeCN) and water, with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility). [5]A typical starting gradient could be 30:70 MeCN:H₂O.
-
Flow Rate: 1.0 mL/min.
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Detection: UV detector set to an appropriate wavelength (N-nitroso compounds typically absorb around 330 nm). [13]
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-
Standard Preparation:
-
Prepare a stock solution of NMUN in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL). Perform this step in a certified chemical fume hood with appropriate PPE.
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Create a series of dilutions from the stock solution to generate a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).
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-
Sample Analysis:
-
Prepare experimental samples by diluting them to fall within the range of the calibration curve.
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Inject a fixed volume (e.g., 10 µL) of each standard and sample onto the column.
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Record the chromatograms.
-
-
Data Interpretation:
-
Identify the NMUN peak based on its retention time, confirmed by running a pure standard.
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Construct a calibration curve by plotting the peak area versus the concentration of the standards.
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Determine the concentration of NMUN in the experimental samples by interpolating their peak areas on the calibration curve.
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Critical Safety, Handling, and Decontamination Protocols
NMUN is classified as a potent carcinogen, mutagen, and teratogen and must be handled with extreme caution. [12][14]All work must be conducted within a designated area, inside a certified chemical fume hood, to prevent inhalation and dermal exposure.
Personal Protective Equipment (PPE)
-
Hand Protection: Double nitrile gloves are mandatory. Ensure no skin is exposed between the glove and the lab coat sleeve.
-
Eye Protection: Chemical safety goggles.
-
Body Protection: A lab coat, fully buttoned.
-
Respiratory Protection: A respirator may be required for certain procedures, such as cleaning large spills, or if local ventilation controls are inadequate. [15][16]
Storage & Handling
-
Storage: Store under refrigeration (0-10°C) in a tightly sealed container, protected from light. [7][14]The storage area should be clearly labeled with appropriate hazard warnings.
-
Weighing & Solution Prep: Always conduct in a chemical fume hood over an absorbent, plastic-backed pad to contain any potential spills. [15]* Transport: When moving NMUN, even within the lab, use a sealed, non-breakable secondary container.
Decontamination and Waste Disposal
All materials and surfaces that come into contact with NMUN must be decontaminated or disposed of as hazardous waste. [15] Step-by-Step Inactivation Protocol: [15]1. Prepare Inactivation Solution: Create a solution of 10% sodium thiosulfate and 1% sodium hydroxide in water. Prepare a sufficient quantity to fully submerge or saturate all contaminated items. 2. Decontamination: Inside a chemical fume hood, place contaminated reusable items (e.g., glassware) into the inactivation solution. Ensure all surfaces are in contact with the solution. 3. Soak: Allow items to soak for a minimum of 24 hours. This allows for the complete chemical degradation of any residual NMUN. 4. Rinse: After 24 hours, the decontaminated items can be removed and washed normally. The inactivation solution can typically be poured down the drain with copious amounts of water, but always follow local institutional guidelines. 5. Solid Waste Disposal: All disposable materials (gloves, absorbent pads, etc.) and unused NMUN must be collected in a sealed, labeled hazardous waste container for incineration. [15]
Caption: A self-validating workflow for the safe handling and disposal of NMUN.
Conclusion
N-Nitroso-N-methylurethane is a powerful chemical tool with well-defined properties and a clear mechanism of action. Its role as a direct-acting alkylating agent makes it an indispensable compound for inducing carcinogenesis in controlled research settings, providing vital models for understanding cancer biology and developing new therapies. However, its high toxicity, mutagenicity, and instability demand the utmost respect and adherence to rigorous safety protocols. By understanding the causality behind its chemical reactivity and biological effects, researchers can harness its capabilities effectively while ensuring the safety of themselves and their colleagues. This guide serves as a technical framework to support that endeavor.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12001, N-Nitroso-N-methylurethane. Retrieved from [Link].
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Likhachev, A. J., Ivanov, M. N., Bresil, H., Planche-Martel, G., Montesano, R., & Margison, G. P. (1983). Carcinogenicity of single doses of N-nitroso-N-methylurea and N-nitroso-N-ethylurea in Syrian golden hamsters and the persistence of alkylated purines in the DNA of various tissues. Cancer Research, 43(2), 829–833. Available at: [Link].
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Office of Environmental Health Hazard Assessment (1988). n-Nitroso-n-Methylurethane. California Environmental Protection Agency. Retrieved from [Link].
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University of North Texas Health Science Center (2015). Standard Operating Procedures for N-Nitroso-N-methylurea (NMU). Retrieved from [Link].
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Likhachev, A. J., et al. (1983). Carcinogenicity of Single Doses of N-Nitroso-N-methylurea and N-Nitroso-N-ethylurea in Syrian Golden Hamsters and the Persistence of Alkylated Purines in the DNA of Various Tissues. Cancer Research. Available at: [Link].
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SIELC Technologies (2018). Separation of N-Nitroso-N-methylurethane on Newcrom R1 HPLC column. Retrieved from [Link].
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Kim, N. W., et al. (2023). Short-term carcinogenicity study of N-methyl-N-nitrosourea in FVB-Trp53 heterozygous mice. PLOS ONE, 18(1), e0280214. Available at: [Link].
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The Royal Society of Chemistry (2016). A scalable and safe continuous flow procedure for in-line generation of Diazomethane and its precursor MNU. Retrieved from [Link].
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Reddit (2014). Just made "some" N-Nitroso-N-methylurea the direct precusor to diazomethane. Retrieved from [Link].
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